(5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid
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Overview
Description
(5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material sciences
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the acid-catalyzed cyclization of compounds containing carbonyl groups by dehydration . Another approach involves palladium-catalyzed ring closure by an intramolecular Wittig reaction . These methods require precise control of reaction conditions such as temperature, pH, and the presence of catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
(5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes like topoisomerase I and farnesyl transferase, which are involved in DNA replication and protein modification, respectively . These interactions can lead to various biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A compound used in the treatment of skin diseases like psoriasis.
Bergapten: Known for its anti-inflammatory properties.
Uniqueness
(5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-6-3-9-11(7(2)12(6)13)8(5-16-9)4-10(14)15/h3,5H,4H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYKMPBNUTVXOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)C(=CO2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406085 |
Source
|
Record name | SBB038300 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882248-22-8 |
Source
|
Record name | SBB038300 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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